molecular formula C6H6BrNZn B3258763 3-Methyl-2-pyridylzinc bromide CAS No. 308795-91-7

3-Methyl-2-pyridylzinc bromide

Cat. No.: B3258763
CAS No.: 308795-91-7
M. Wt: 237.4 g/mol
InChI Key: FKFXCROGBLLHFO-UHFFFAOYSA-M
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Description

3-Methyl-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to form carbon-carbon bonds through cross-coupling reactions.

Mechanism of Action

Target of Action

3-Methyl-2-pyridylzinc bromide is a specialty product used in proteomics research

Mode of Action

It’s important to note that organozinc reagents, such as this compound, are generally used in organic synthesis . They are known to participate in various reactions, including Negishi cross-coupling reactions, contributing to the formation of carbon-carbon bonds .

Biochemical Pathways

As an organozinc reagent, it is likely involved in various synthetic pathways in organic chemistry .

Pharmacokinetics

As a specialty product used in proteomics research , it’s likely that its bioavailability and pharmacokinetics would depend on the specific experimental conditions.

Result of Action

As a reagent used in organic synthesis , its primary effect would be the formation of new chemical bonds and structures.

Action Environment

The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 2-8°C , indicating that lower temperatures may be necessary for its stability.

Preparation Methods

3-Methyl-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromopyridine. This method involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of this compound.

Chemical Reactions Analysis

3-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, aryl halides, and other electrophiles. The major products formed from these reactions are typically biaryl compounds and other substituted aromatic compounds.

Scientific Research Applications

3-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

3-Methyl-2-pyridylzinc bromide is similar to other organozinc compounds, such as 2-pyridylzinc bromide and 3-thienylzinc bromide . it is unique in its ability to form stable carbon-zinc bonds with the 3-methyl-2-pyridyl group, making it particularly useful in the synthesis of substituted pyridine derivatives. Other similar compounds include:

  • 2-Pyridylzinc bromide
  • 3-Thienylzinc bromide
  • 4-Methyl-2-pyridylzinc bromide

These compounds share similar reactivity patterns but differ in their specific substituents and applications.

Properties

IUPAC Name

bromozinc(1+);3-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXCROGBLLHFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]N=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-pyridylzinc bromide
Reactant of Route 2
3-Methyl-2-pyridylzinc bromide
Reactant of Route 3
3-Methyl-2-pyridylzinc bromide
Reactant of Route 4
3-Methyl-2-pyridylzinc bromide
Reactant of Route 5
3-Methyl-2-pyridylzinc bromide
Reactant of Route 6
3-Methyl-2-pyridylzinc bromide

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